

Propargyl Acetate: A Technical Guide to its Structure, Properties, and Applications

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Compound of Interest

Compound Name: *Propargyl acetate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl acetate (prop-2-ynyl acetate) is a bifunctional organic molecule featuring both an ester and a terminal alkyne group.^[1] This unique combination makes it a valuable building block in organic synthesis and a versatile tool in medicinal chemistry and materials science. Its terminal alkyne is particularly notable for its participation in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This guide provides an in-depth overview of the chemical structure, properties, synthesis, and key applications of **propargyl acetate** relevant to research and development professionals.

Chemical Structure and Identification

Propargyl acetate consists of an acetyl group esterified with propargyl alcohol. The terminal alkyne provides a key reactive handle for various chemical transformations.

Caption: Chemical structure of **propargyl acetate** (C₅H₆O₂).

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for **propargyl acetate** are summarized below. These properties are essential for its identification, handling, and use in experimental settings.

Physicochemical Properties

Property	Value	Reference(s)
CAS Number	627-09-8	[2][3]
Molecular Formula	C ₅ H ₆ O ₂	[2]
Molecular Weight	98.10 g/mol	[2]
Appearance	Colorless liquid	
Boiling Point	27-28 °C at 8 mmHg	[2]
Density	0.989 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.417	[2]

Spectroscopic Data

The following tables outline the characteristic spectroscopic signatures for **propargyl acetate**.

Table 3.2.1: ¹H and ¹³C NMR Spectral Data

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	~ 4.7	Doublet (d)	-O-CH ₂ -C \equiv CH
~ 2.5	Triplet (t)	-C \equiv CH	
~ 2.1	Singlet (s)	CH ₃ -C(=O)-	
^{13}C NMR	~ 170.0	-	C=O (Ester)
~ 77.5	-	O-CH ₂ -C \equiv CH	
~ 75.0	-	O-CH ₂ -C \equiv CH	
~ 52.5	-	O-CH ₂ -C \equiv CH	
~ 20.5	-	CH ₃ -C(=O)-	

Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument.

Table 3.2.2: FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Functional Group
~ 3300	Strong	$\equiv\text{C-H}$ Stretch	Terminal Alkyne
3000–2850	Medium	C-H Stretch	Alkyl (CH ₃)
~ 2120	Weak	C \equiv C Stretch	Alkyne
~ 1745	Strong	C=O Stretch	Ester
~ 1230	Strong	C-O Stretch	Ester

Experimental Protocols

Synthesis of Propargyl Acetate via Esterification

Propargyl acetate is commonly synthesized by the esterification of propargyl alcohol with an acetylating agent, such as acetyl chloride or acetic anhydride. The following protocol describes a general method using acetyl chloride.

Materials:

- Propargyl alcohol
- Acetyl chloride
- Anhydrous solvent (e.g., Dichloromethane or THF)
- Tertiary amine base (e.g., Triethylamine or Pyridine)
- 5% HCl aqueous solution
- Saturated NaHCO_3 aqueous solution
- Brine (saturated NaCl aqueous solution)
- Anhydrous magnesium sulfate (MgSO_4)

Protocol:

- **Reaction Setup:** To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., Nitrogen), add propargyl alcohol (1.0 eq) and a tertiary amine base (1.2 eq) dissolved in an anhydrous solvent.
- **Cooling:** Cool the flask to 0 °C in an ice-water bath.
- **Addition of Acetyl Chloride:** Add acetyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin

Layer Chromatography (TLC).

- Work-up:
 - Quench the reaction by slowly adding cold water.
 - Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
 - Dry the separated organic layer over anhydrous MgSO₄.
- Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure **propargyl acetate**.

Caption: Experimental workflow for the synthesis of **propargyl acetate**.

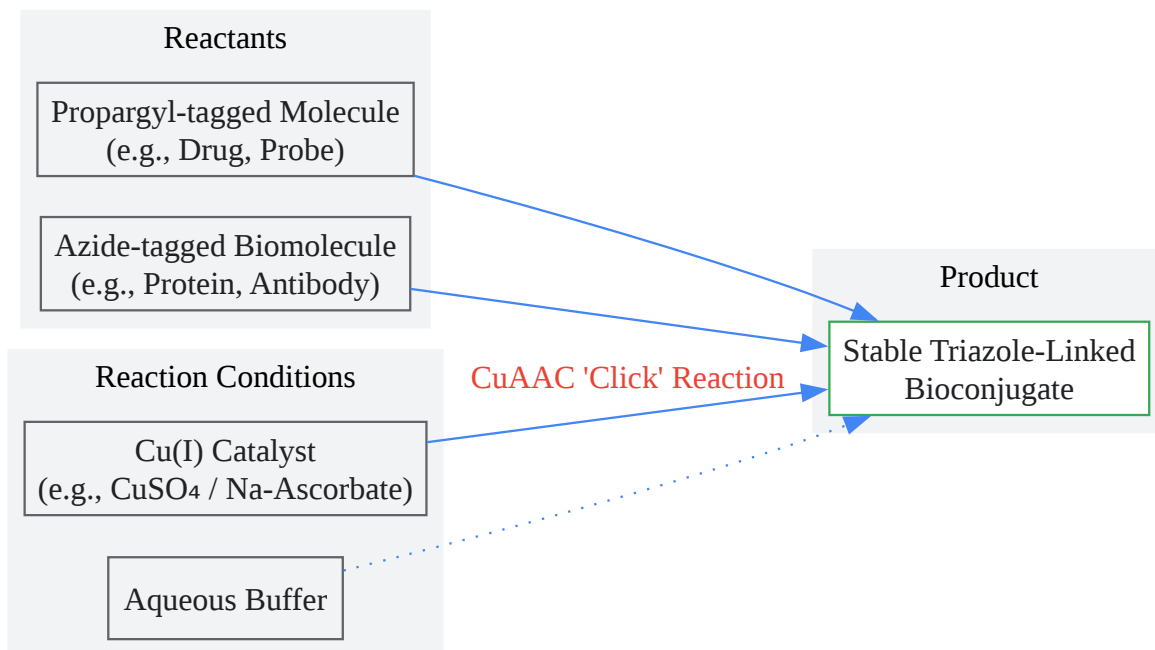
Applications in Drug Development and Research

The primary utility of **propargyl acetate** in modern research, particularly in drug development and chemical biology, stems from its terminal alkyne functionality, which is a key component in CuAAC click chemistry. This reaction allows for the efficient and specific covalent ligation of two molecules: one bearing an alkyne (like **propargyl acetate** or its derivatives) and another bearing an azide.

Key Applications Include:

- Bioconjugation: Linking molecules to proteins, peptides, or nucleic acids. For example, attaching a drug molecule or a fluorescent probe to a biomolecule for targeted delivery or imaging.
- PROTAC Synthesis: The alkyne serves as a handle for linking the two distinct ligands that constitute a Proteolysis Targeting Chimera (PROTAC).
- Surface Functionalization: Immobilizing biomolecules onto surfaces for diagnostic arrays or biomaterials.

The general workflow for using a propargyl-functionalized molecule in bioconjugation is depicted below.



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Caption: Logical workflow of CuAAC 'Click' bioconjugation.

Safety and Handling

Propargyl acetate is a flammable liquid and is toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[2]

- **Handling:** Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

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References

- 1. researchgate.net [researchgate.net]
- 2. Propargyl acetate | C₅H₆O₂ | CID 69388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PROPARGYL ACETATE | 627-09-8 [chemicalbook.com]
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